methanone CAS No. 1114886-11-1](/img/structure/B2993693.png)

[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

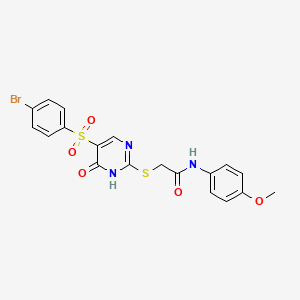

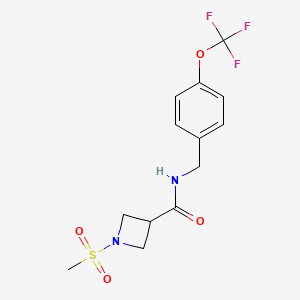

“4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Molecular Structure Analysis

The molecular formula of this compound is C23H19NO3S . It has a molecular weight of 389.47 . The structure of this compound is not available in the search results.科学的研究の応用

Antioxidant Properties

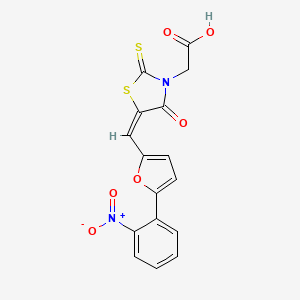

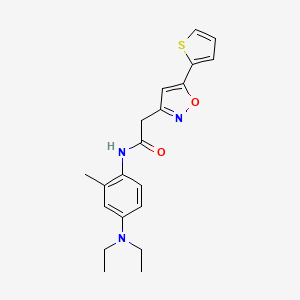

The synthesis and evaluation of compounds with phenolic structures, including those similar to the query compound, have shown significant antioxidant power. These synthesized compounds have been compared with standard antioxidants, revealing their potential as effective antioxidants and radical scavengers due to their structural features, such as phenolic hydroxyl groups (Çetinkaya et al., 2012).

Antimicrobial and Antiviral Activity

Research into substituted benzimidazoles and benzoxazine derivatives has uncovered their antimicrobial and antiviral potential. Although not all synthesized compounds showed effectiveness against bacterial strains, certain analogues displayed activity against fungal infections and specific viruses, indicating their potential for development into antifungal and antiviral agents (Sharma et al., 2009), (Largeron & Fleury, 1998).

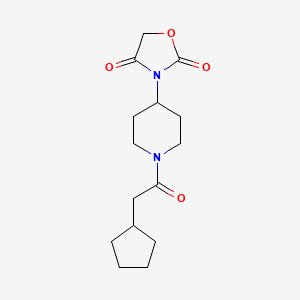

Neuroprotective Activity

Certain 8-alkylamino-1,4-benzoxazine antioxidants have been synthesized and demonstrated to prevent ATP level falls in astrocytes under hypoxic conditions and protect against lesions in models of brain damage. This suggests their utility as neuroprotective agents, potentially offering new avenues for treating conditions like cerebral palsy (Largeron et al., 2001).

Catalytic Applications in Biofuel Production

Biochar-based catalysts, functionalized with sulfonic acid groups, have shown high efficiency in biofuel production processes. These catalysts facilitate reactions such as esterification of fatty acids and alkylation of phenols, demonstrating their potential in enhancing the yield and selectivity of biofuel production (Li et al., 2019).

Safety and Hazards

特性

IUPAC Name |

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-2-17-12-14-19(15-13-17)24-16-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDYKWBMIGSTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)